diethyl 2,2'-(phenylimino)diacetate
Description
Diethyl 2,2'-(phenylimino)diacetate (CAS: 7418-20-4, alternative names: 2,2'-(phenylimino)bisethyl diacetate, ethanol 2,2'-(phenylimino)bis-diacetate) is an organo-nitrogen compound featuring a central phenylimino group flanked by two ethyl acetate moieties . Its molecular formula is C₁₄H₁₉NO₄ (MW: 265.3 g/mol), with a logP value of 1.96, indicating moderate lipophilicity . Structurally, it consists of a phenyl ring connected via an imine group to two ethyl acetate chains, enabling reactivity in nucleophilic and electrophilic environments.
Properties
IUPAC Name |
ethyl 2-(N-(2-ethoxy-2-oxoethyl)anilino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-3-18-13(16)10-15(11-14(17)19-4-2)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEZBVFUEZYPBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CC(=O)OCC)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,2’-(phenylimino)diacetate typically involves the reaction of ethyl acetoacetate with aniline in the presence of a catalyst. The reaction proceeds through the formation of an intermediate imine, which then undergoes further reaction to form the final product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like p-toluenesulfonic acid. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of diethyl 2,2’-(phenylimino)diacetate can be scaled up by optimizing the reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of more efficient catalysts and solvents that can be easily recycled also contributes to the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2’-(phenylimino)diacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenylimino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of diethyl 2,2’-(phenylimino)diacetate include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure selective reactions .
Major Products
The major products formed from the reactions of diethyl 2,2’-(phenylimino)diacetate depend on the type of reaction. For example, oxidation can yield diethyl 2,2’-(phenylimino)diacetate oxides, while reduction can produce diethyl 2,2’-(phenylamino)diacetate .
Scientific Research Applications
Diethyl 2,2’-(phenylimino)diacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2,2’-(phenylimino)diacetate involves its interaction with various molecular targets. The imine group can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in various chemical transformations and biological interactions .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Functional Analogues
UV-Filtering Derivatives
- Diethyl 2,2'-((Z)-4-(4-methoxybenzylidene)imidazolidine-diyl)diacetate (3b): Exhibits UVB protection (SPFin vitro: 3.07) and photostability in macrogol formulations. Non-cytotoxic (up to 50 µM) and non-estrogenic, making it a candidate for sunscreen formulations .
- This compound: Lacks intrinsic UV-filtering activity but serves as a precursor for photostable derivatives .
Antimicrobial Agents
- Diethyl 2,2'-(1,3-diphosphoxane-diyl)diacetate :
- This compound: No direct antimicrobial activity reported; its utility lies in synthetic pathways rather than bioactivity .
Reactivity and Stability
- This compound undergoes hydrolysis under basic conditions to yield 2,2'-(phenylimino)diacetic acid (CAS: 1137-73-1), a chelating agent for metal ions .
- In contrast, diethyl malonyl-diglycinate resists hydrolysis due to steric protection of the malonyl group, enhancing its stability in aqueous environments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
